molecular formula C26H20ClN5O B11593647 5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one

5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one

Cat. No.: B11593647
M. Wt: 453.9 g/mol
InChI Key: HPONLAPGOBIIBM-UHFFFAOYSA-N
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Description

5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one: is a complex organic compound with a fascinating structure. Let’s break it down:

  • Core Structure: : The compound consists of a pyrimidine ring (a six-membered heterocycle containing two nitrogen atoms and four carbon atoms) fused with a quinazoline ring (a bicyclic system with a benzene ring fused to a pyrimidine ring). The benzyl group and the chloro substituent add further complexity.

  • Biological Relevance: : This compound is not only a synthetic curiosity but also plays a role in various biological processes. It’s worth noting that the quinazoline moiety is found in several natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are a couple of common approaches:

  • Condensation Reaction

    • Starting materials: 6-chloro-4-phenylquinazoline-2-amine and 6-methylpyrimidin-4(1H)-one.
    • Reaction: Condensation of the two starting materials under appropriate conditions.
    • Yield: The yield can vary based on reaction conditions and purification methods.
  • Multicomponent Reactions

    • Multicomponent reactions involving quinazoline derivatives, pyrimidinones, and benzyl compounds can lead to the desired product.

Industrial Production

While there isn’t a specific industrial-scale production method for this compound, its synthesis can be adapted for larger-scale production using suitable modifications.

Chemical Reactions Analysis

Reactivity

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions at various functional groups.

    Substitution Reactions: Substitution reactions (e.g., nucleophilic aromatic substitution) can occur at the chloro and other reactive sites.

    Common Reagents: Reagents like strong acids, bases, and metal catalysts are often employed.

    Major Products: The major products depend on the specific reaction conditions and regioselectivity.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use this compound as a building block for designing novel molecules.

    Medicinal Chemistry: It serves as a starting point for developing potential drugs.

Biology and Medicine:

    Anticancer Potential: Some derivatives of this compound exhibit antitumor activity.

    Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.

Industry:

    Pharmaceuticals: The compound’s derivatives find applications in drug development.

    Agrochemicals: It could be relevant in designing new pesticides or herbicides.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets (e.g., enzymes, receptors) and modulation of cellular pathways.

Properties

Molecular Formula

C26H20ClN5O

Molecular Weight

453.9 g/mol

IUPAC Name

5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C26H20ClN5O/c1-16-20(14-17-8-4-2-5-9-17)24(33)31-25(28-16)32-26-29-22-13-12-19(27)15-21(22)23(30-26)18-10-6-3-7-11-18/h2-13,15H,14H2,1H3,(H2,28,29,30,31,32,33)

InChI Key

HPONLAPGOBIIBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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